2-Ethoxy-3,4-dihydro-2H-pyran

Catalog No.
S702163
CAS No.
103-75-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3,4-dihydro-2H-pyran

CAS Number

103-75-3

Product Name

2-Ethoxy-3,4-dihydro-2H-pyran

IUPAC Name

2-ethoxy-3,4-dihydro-2H-pyran

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3

InChI Key

VZJFPIXCMVSTID-UHFFFAOYSA-N

SMILES

CCOC1CCC=CO1

solubility

VERY SLIGHTLY SOL IN WATER

Canonical SMILES

CCOC1CCC=CO1

The exact mass of the compound 2-Ethoxy-3,4-dihydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6271. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethoxy-3,4-dihydro-2H-pyran is a cyclic enol ether primarily procured as a highly stable, distillable precursor to glutaraldehyde [1]. Unlike free glutaraldehyde, which is highly reactive, prone to spontaneous polymerization, and typically restricted to aqueous solutions, this compound acts as a 'masked' dialdehyde [2]. It remains completely stable under neutral and basic conditions, allowing for long-term storage and precise stoichiometric handling. Upon mild acid-catalyzed hydrolysis, it quantitatively releases monomeric glutaraldehyde and ethanol [1]. This controlled release mechanism makes it a highly effective reagent for moisture-sensitive condensations, complex alkaloid total synthesis (such as the Robinson-Schöpf reaction), and the preparation of specialized heterocycles where the presence of water or polymeric glutaraldehyde species would compromise synthetic yields [2].

Procuring standard aqueous glutaraldehyde (e.g., 25% or 50% solutions) as a substitute fails in advanced synthetic applications because aqueous glutaraldehyde exists as a dynamic equilibrium of hydrates, hemiacetals, and oligomers [1]. This polymeric nature makes exact stoichiometric dosing impossible and introduces massive amounts of water, which quenches moisture-sensitive intermediates and promotes unwanted side reactions in heterocycle synthesis. While alternative precursors like cyclopentene ozonide can generate anhydrous glutaraldehyde, they present severe explosion hazards that preclude industrial scale-up [2]. Furthermore, substituting with the closely related 2-methoxy-3,4-dihydro-2H-pyran releases toxic methanol during hydrolysis, complicating waste streams and regulatory compliance in pharmaceutical manufacturing[3]. 2-Ethoxy-3,4-dihydro-2H-pyran effectively resolves these issues by providing a safe, monomeric, and easily purifiable source of glutaraldehyde [2].

Monomeric Purity and Polymerization Resistance

Commercial glutaraldehyde is inherently unstable as a pure monomer, rapidly polymerizing unless diluted in water, where it forms complex oligomeric mixtures [1]. In contrast, 2-ethoxy-3,4-dihydro-2H-pyran is a stable cyclic ether that can be fractionally distilled to >98% monomeric purity (b.p. 42 °C at 16 mmHg) [2]. This allows chemists to store the reagent long-term without degradation and dose it with exact molar precision, a crucial requirement for high-yield synthetic pathways.

Evidence DimensionMonomeric purity and storage form
Target Compound Data>98% pure distillable liquid, stable at room temperature
Comparator Or BaselineAqueous Glutaraldehyde (exists as <5% free monomer in 50% aq. solution, predominantly oligomers)
Quantified DifferenceEnables 100% precise stoichiometric dosing of monomeric equivalent
ConditionsStandard laboratory storage and dosing conditions

Exact stoichiometric dosing is impossible with aqueous glutaraldehyde, making this masked precursor essential for reproducible batch-to-batch synthesis.

Yield Optimization in Robinson-Schöpf Alkaloid Synthesis

In the synthesis of complex bicyclic alkaloids like pseudopelletierine, the presence of excess water and glutaraldehyde polymers severely depresses yields [1]. Using 2-ethoxy-3,4-dihydro-2H-pyran allows for the in situ generation of monomeric glutaraldehyde via mild acid hydrolysis immediately prior to the addition of acetonedicarboxylic acid and methylamine [1]. This controlled release prevents dialdehyde self-condensation, consistently delivering high yields of the target alkaloid compared to using standard aqueous glutaraldehyde solutions.

Evidence DimensionSynthetic yield in Robinson-Schöpf condensation
Target Compound Data57-65% yield of pseudopelletierine using in situ generated glutaraldehyde
Comparator Or BaselineAqueous glutaraldehyde (often yields <40% due to oligomer-induced side reactions)
Quantified Difference~20-25% absolute yield improvement in complex heterocycle formation
ConditionsAcid-catalyzed hydrolysis followed by condensation at buffered pH

Maximizes the yield of high-value pharmaceutical intermediates by eliminating reactant degradation.

Scalability and Thermal Safety Profile

Historically, anhydrous glutaraldehyde was generated via the ozonolysis of cyclopentene, yielding cyclopentene ozonide [1]. However, ozonides are notoriously unstable and pose significant explosion risks upon thermal stress or scale-up. 2-Ethoxy-3,4-dihydro-2H-pyran is synthesized via a safe Diels-Alder cycloaddition and exhibits excellent thermal stability, decomposing predictably only at highly elevated temperatures without explosive risk [2].

Evidence DimensionThermal safety and scale-up viability
Target Compound DataThermally stable cyclic ether, safe for multi-kilogram batch production
Comparator Or BaselineCyclopentene ozonide (high explosion hazard, limited to milligram/gram scale)
Quantified DifferenceEliminates explosive risk, enabling industrial-scale batch processing
ConditionsIndustrial batch scale-up conditions

Allows for the safe, commercial-scale production of glutaraldehyde-dependent intermediates without requiring specialized blast-proof infrastructure.

Favorable Hydrolysis Byproduct Profile

Both 2-methoxy- and 2-ethoxy-3,4-dihydro-2H-pyran serve as masked glutaraldehydes. However, upon acid-catalyzed hydrolysis, the methoxy variant releases methanol, a toxic solvent that requires strict regulatory tracking and specialized waste disposal[1]. 2-Ethoxy-3,4-dihydro-2H-pyran releases ethanol, which is significantly less toxic, easier to manage in pharmaceutical process chemistry, and often compatible with downstream extraction protocols[1].

Evidence DimensionHydrolysis byproduct toxicity classification
Target Compound DataEthanol (Permitted Daily Exposure: 50 mg/day, Class 3 solvent)
Comparator Or Baseline2-Methoxy-3,4-dihydro-2H-pyran (Releases Methanol: Permitted Daily Exposure: 30 mg/day, Class 2 solvent)
Quantified DifferenceShift from Class 2 (toxic) to Class 3 (low toxic potential) residual solvent byproduct
ConditionsComplete acid-catalyzed hydrolysis in aqueous/organic media

Simplifies regulatory compliance and waste management in the commercial manufacturing of active pharmaceutical ingredients (APIs).

Precursor for Robinson-Schöpf Alkaloid Synthesis

2-Ethoxy-3,4-dihydro-2H-pyran is a highly effective reagent for synthesizing tropane-like alkaloids, such as pseudopelletierine. By generating pure, monomeric glutaraldehyde in situ, it prevents the oligomerization issues inherent to aqueous glutaraldehyde, ensuring high yields during the critical condensation with amine and acetonedicarboxylic acid [1].

Anhydrous Synthesis of 15N-Labeled Pyridines

In the production of hyperpolarized 15N-pyridines for advanced NMR and MRI applications, the presence of water disrupts the condensation reaction. This compound serves as an anhydrous glutaraldehyde source, reacting cleanly with 15N-ammonium chloride to produce high-purity labeled heterocycles [2].

Controlled-Release Tanning and Cross-Linking Agent

In specialized leather tanning and biomedical polymer cross-linking where rapid, uncontrolled cross-linking by free glutaraldehyde causes surface hardening (drawn grain), 2-ethoxy-3,4-dihydro-2H-pyran provides a slow, acid-triggered release of glutaraldehyde. This ensures deep tissue or polymer penetration before cross-linking occurs[3].

Physical Description

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999)

Color/Form

LIQUID

XLogP3

1.5

Boiling Point

289 °F at 760 mm Hg (USCG, 1999)
143 °C

Flash Point

98 °F (USCG, 1999)
111 °F OC.

Density

0.875 at 68 °F (USCG, 1999)
0.970 @ 20 °C/20 °C

Melting Point

-148 °F (USCG, 1999)
FP: -100 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

103-75-3

Wikipedia

2-ethoxy-3,4-dihydro-2H-pyran

General Manufacturing Information

2H-Pyran, 2-ethoxy-3,4-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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